Home > Products > Screening Compounds P94530 > 1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea - 1170894-09-3

1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Catalog Number: EVT-2866939
CAS Number: 1170894-09-3
Molecular Formula: C19H30N4O
Molecular Weight: 330.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: While Imatinib targets a different therapeutic area, its core structure contains a benzamide group connected to a substituted phenyl ring, a structural feature also present in the compound “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea”. The presence of a similar structural motif suggests a potential relationship in terms of their binding properties or interactions with biological targets. []

Relevance: This molecule shares a striking structural similarity with “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” notably incorporating a 4-methylpiperazin-1-yl)methyl)phenyl moiety. This shared substructure suggests potential overlapping biological activities or similar mechanisms of action. []

3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534)

Relevance: Similar to “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” AP24534 features a central benzamide group linked to a substituted phenyl ring bearing a (4-methylpiperazin-1-yl)methyl substituent. This structural commonality may imply similar binding modes or interactions with target proteins. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

Relevance: The structural similarity of FN-1501 with “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” particularly the common presence of the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety, suggests that both compounds might target similar binding sites or interact with amino acid residues within the same binding pockets of their respective targets. []

Relevance: CHMFL-ABL/KIT-155 exhibits structural similarities with “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” particularly the shared 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety. This structural resemblance points to the possibility of shared pharmacophoric features that could contribute to their biological activities. []

N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125)

Relevance: The presence of the 4-(4-methylpiperazin-1-yl)phenyl moiety in both PHA-848125 and “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea” suggests they belong to a similar chemical class and might share common structural features that contribute to their biological activities. []

5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride

Relevance: Both this compound and "1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea" share the 4-methylpiperazin-1-yl) moiety. Although their core structures are different, this shared moiety might indicate similar interactions with certain protein targets or pathways. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Relevance: AZD4205 contains a 4-methylpiperazin-1-yl group, which is also a key structural element in "1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea". This shared structural feature might imply common binding properties to specific protein targets or similar interactions with specific amino acid residues. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

Relevance: Although AZD9496 does not directly share the same core structure as “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” it serves as an example of a drug candidate that targets ER, a nuclear receptor known to play a critical role in the progression of ER-positive breast cancer. While the specific mechanism of action and structural features of AZD9496 may differ from “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea,” their shared focus on potentially druggable targets highlights the importance of understanding the structural features that contribute to binding affinity and selectivity in drug discovery. []

Relevance: Although CHMFL-FLT3-213 targets FLT3 kinase and “1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea” may have different targets, the presence of the 4-methylpiperazin-1-yl) moiety in CHMFL-FLT3-213 highlights a structural feature that might be important for interacting with kinase domains or for achieving selectivity within the kinase family. []

Overview

1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a chemical compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a cyclohexyl group, a piperazine moiety, and a urea linkage, which contribute to its unique pharmacological properties. The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug development.

Source and Classification

The compound is classified under the category of urea derivatives, which are known for their diverse biological activities. It is often synthesized as an intermediate in the production of pharmaceuticals and research chemicals. Its structural components allow it to be explored for roles in various therapeutic areas, particularly those involving central nervous system disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves several key steps:

  1. Formation of Urea Linkage: This can be achieved by reacting cyclohexyl isocyanate with an appropriate amine, such as 4-methylpiperazine. The reaction conditions generally require controlled temperatures to ensure proper formation of the urea bond.
  2. Introduction of the Piperazine Ring: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine nitrogen acts as a nucleophile attacking an electrophilic carbon center.
  3. Attachment of the Phenyl Group: The phenyl group can be added using coupling reactions, such as Suzuki or Stille coupling, which allow for the formation of carbon-carbon bonds between the piperazine derivative and the phenyl component.

Industrial Production Methods

In industrial settings, optimizing these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and green chemistry principles may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea can undergo several chemical reactions:

  • Oxidation: The piperazine ring may be oxidized under specific conditions to form N-oxides.
  • Reduction: The urea linkage can be reduced using reagents like lithium aluminum hydride or catalytic hydrogenation.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the piperazine nitrogen or aromatic positions.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • For oxidation: m-chloroperbenzoic acid or hydrogen peroxide.
  • For reduction: lithium aluminum hydride or palladium on carbon.
  • For substitution: alkyl halides or acyl chlorides under basic conditions.
Mechanism of Action

The mechanism by which 1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its pharmacological effects likely involves interactions with specific receptors or enzymes in biological pathways. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or proliferation inhibition.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its hydrophobic cyclohexyl group and polar urea functionality. Its melting point and boiling point would need to be determined experimentally but are likely influenced by the presence of the bulky cyclohexane ring.

Chemical Properties

The compound's reactivity profile suggests it could engage in hydrogen bonding due to its urea linkage, making it a potential candidate for drug-receptor interactions. Stability under various pH conditions should also be evaluated as part of its characterization.

Applications

Scientific Uses

1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea has potential applications across several scientific domains:

  • Medicinal Chemistry: As a lead compound in drug discovery targeting neurological disorders or cancer.
  • Biological Research: To study pathways involving protein kinases or neurotransmitter receptors.
  • Industrial Applications: As an intermediate in synthesizing more complex pharmaceutical agents or materials.

This compound's unique structure positions it as a valuable tool in both research and therapeutic contexts, warranting further exploration into its properties and potential applications.

Properties

CAS Number

1170894-09-3

Product Name

1-Cyclohexyl-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

IUPAC Name

1-cyclohexyl-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea

Molecular Formula

C19H30N4O

Molecular Weight

330.476

InChI

InChI=1S/C19H30N4O/c1-22-11-13-23(14-12-22)15-16-7-9-18(10-8-16)21-19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3,(H2,20,21,24)

InChI Key

ILGXXIUFSZFWJT-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3CCCCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.